N-Boc-(tosyl)methylamine
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Overview
Description
N-Boc-(tosyl)methylamine is a chemical compound with the molecular formula C13H19NO4S. It is a derivative of p-toluenesulfonamide, where the nitrogen atom is substituted with a methyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-(tosyl)methylamine can be synthesized through a multi-step process. One common method involves the reaction of p-toluenesulfonyl chloride with methylamine to form N-methyl-p-toluenesulfonamide. This intermediate is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-Boc-(tosyl)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group on the nitrogen can be oxidized to form N-methyl-N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Major Products
Substitution: Free amine (N-methyl-p-toluenesulfonamide).
Reduction: N-methyl-p-toluenesulfonamide.
Oxidation: N-methyl-N-oxide-p-toluenesulfonamide.
Scientific Research Applications
N-Boc-(tosyl)methylamine has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the selective modification of other functional groups.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and intermediates for various therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-Boc-(tosyl)methylamine primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. The Boc group can be selectively removed under mild acidic conditions, revealing the free amine for further reactions. The sulfonamide moiety provides additional stability and can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-methyl-p-toluenesulfonamide: Lacks the Boc protecting group, making it less versatile in synthetic applications.
N-Boc-p-toluenesulfonamide: Contains the Boc group but lacks the methyl substitution on the nitrogen, affecting its reactivity and stability.
N-Boc-(tosyl)methylamine: Similar structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the Boc protecting group and the methyl substitution on the nitrogen. This combination provides enhanced stability and selectivity in synthetic applications, making it a valuable tool in organic chemistry.
Properties
Molecular Formula |
C13H19NO4S |
---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C13H19NO4S/c1-10-6-8-11(9-7-10)19(16,17)14(5)12(15)18-13(2,3)4/h6-9H,1-5H3 |
InChI Key |
KUNIOZRLBZBQJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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